tert-Butyl 6-fluoro-3-iodo-1H-indole-1-carboxylate
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Overview
Description
tert-Butyl 6-fluoro-3-iodo-1H-indole-1-carboxylate: is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a tert-butyl ester group, a fluorine atom at the 6th position, and an iodine atom at the 3rd position on the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-fluoro-3-iodo-1H-indole-1-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the fluorine and iodine substituents. The tert-butyl ester group is then introduced through esterification reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 6-fluoro-3-iodo-1H-indole-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the indole ring.
Coupling Reactions: The presence of the iodine atom makes it suitable for coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and halides.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and palladium catalysts are used.
Coupling Reactions: Palladium catalysts, boronic acids, and alkynes are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indoles, while coupling reactions can produce biaryl or alkyne-linked indole derivatives.
Scientific Research Applications
Chemistry: tert-Butyl 6-fluoro-3-iodo-1H-indole-1-carboxylate is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology and Medicine: Indole derivatives, including this compound, have shown potential in biological and medicinal applications. They are investigated for their anticancer, antiviral, and antimicrobial properties.
Industry: In the industrial sector, this compound is used in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of tert-butyl 6-fluoro-3-iodo-1H-indole-1-carboxylate involves its interaction with specific molecular targets. The fluorine and iodine substituents can influence the compound’s binding affinity and selectivity towards enzymes, receptors, or other biomolecules. The tert-butyl ester group may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
- tert-Butyl 6-fluoro-3-formyl-1H-indole-1-carboxylate
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness: tert-Butyl 6-fluoro-3-iodo-1H-indole-1-carboxylate is unique due to the specific combination of fluorine and iodine substituents on the indole ring. This combination can impart distinct chemical reactivity and biological activity compared to other indole derivatives.
Properties
IUPAC Name |
tert-butyl 6-fluoro-3-iodoindole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FINO2/c1-13(2,3)18-12(17)16-7-10(15)9-5-4-8(14)6-11(9)16/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPOVDTIKQGQPQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)F)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FINO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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